1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
Description
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-6-3-4-8(14-2)7(5-6)13-9(15)10-11-12-13/h3-5H,1-2H3,(H,10,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPLVSZIYHAJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=S)N=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes cyclization to form the tetrazole ring. The thiol group is introduced by subsequent reaction with a thiolating agent such as hydrogen sulfide or thiourea.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of thioether derivatives and coordination complexes with transition metals. These properties make it valuable in the development of more complex molecules, particularly in pharmaceutical and agrochemical research.
Table 1: Reactivity of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Disulfides, sulfonic acids |
| Reduction | Amines |
| Substitution | Halogenated or nitrated derivatives |
Biology
In biological research, this compound is being explored for its potential as an enzyme inhibitor and ligand in biochemical assays. Its structural characteristics suggest interactions with various biological targets, including enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
Research indicates that compounds containing tetrazole moieties often exhibit inhibitory effects on specific enzymes, which can be leveraged for therapeutic applications.
Medicine
The compound is under investigation for its therapeutic properties, particularly its anti-inflammatory and antimicrobial activities. Preliminary studies show promise in using this compound to combat infections and inflammation.
Table 2: Biological Activity of this compound
| Activity Type | Assessed Effect |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Potential to reduce inflammation markers |
Industry
In industrial applications, this compound may be utilized as a corrosion inhibitor or stabilizer due to its thiol group, which can form protective layers on metal surfaces.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The tetrazole ring may also interact with metal ions or other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrazole-5-thiol Derivatives
Key Observations :
- Electron-Donating Groups : Methoxy and methyl groups in the target compound enhance solubility in polar solvents compared to halogenated derivatives (e.g., 4-chlorophenyl) .
- Steric Effects : Bulky substituents like naphthyl () reduce reactivity in nucleophilic substitutions, whereas smaller groups (methyl, ) facilitate faster reactions.
Reactivity and Functionalization
Tetrazole-5-thiols undergo sulfenylation, amination, and coordination reactions. Their reactivity is influenced by substituents:
Mechanistic Insights :
- Electron-withdrawing groups (e.g., nitro, ) increase thiol acidity, favoring sulfenylation.
- Methoxy groups in the target compound may stabilize intermediates via resonance, altering reaction pathways .
Antimicrobial Activity
- 1-Phenyl Derivatives (A2, A4, A8) : Showed inhibition against E. coli and S. aureus (MIC: 8–16 µg/mL) .
- Target Compound: Unreported activity but structural analogs (e.g., 4-hydroxyphenyl, ) are used in organotin complexes for catalytic applications.
Metabolic and Toxicity Profiles
Biological Activity
1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and a thiol functional group. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 222.27 g/mol. The presence of the methoxy and methyl groups on the phenyl ring contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism behind this activity may involve the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This is particularly relevant in targeting enzymes involved in cancer progression.
- Metal Ion Coordination : The tetrazole moiety can interact with metal ions, potentially affecting metalloproteins and influencing various biochemical pathways.
- Nucleophilic Substitution : The thiol group participates in nucleophilic substitution reactions, allowing the compound to react with electrophiles, which may enhance its biological activity.
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with other tetrazole derivatives. Below is a summary table highlighting key features of selected compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol | C9H10N4OS | Different substitution pattern | Moderate antimicrobial |
| 1-Methyl-1H-tetrazole-5-thiol | C3H4N4S | Lacks substituents on phenyl ring | Low anticancer activity |
| 1-(2-Fluorophenyl)-1H-tetrazole-5-thiol | C9H8FN4S | Contains fluorine instead of methoxy | Enhanced enzyme inhibition |
Case Studies
Several case studies have documented the effects of this compound in different biological contexts:
- Anticancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value indicating potent activity. The study highlighted the role of apoptosis in mediating these effects.
- Antimicrobial Evaluation : Another investigation assessed its efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
